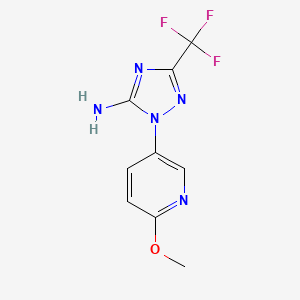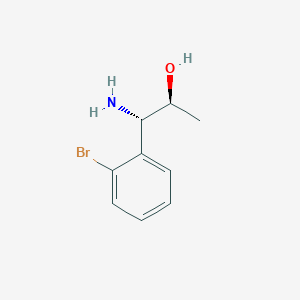![molecular formula C9H12N2O2S2 B13055013 4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique thieno[2,3-b]thiopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-b]thiopyran core, followed by the introduction of the dimethylhydrazinylidene group. Reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Applications De Recherche Scientifique
(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Carprofen Related Compounds: These compounds share some structural similarities but have different pharmacological properties.
Uniqueness
(4E)-4-(2,2-dimethylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific thieno[2,3-b]thiopyran core and the presence of the dimethylhydrazinylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H12N2O2S2 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2O2S2/c1-11(2)10-8-3-5-14-9-7(8)4-6-15(9,12)13/h3,5H,4,6H2,1-2H3/b10-8+ |
Clé InChI |
UFZHSTAXJCBGTR-CSKARUKUSA-N |
SMILES isomérique |
CN(C)/N=C/1\C=CSC2=C1CCS2(=O)=O |
SMILES canonique |
CN(C)N=C1C=CSC2=C1CCS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)


![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)

![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)


![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
![(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)


![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
